2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride
Description
Contextualization within Modern Organic Synthesis and Chemical Research
Arylsulfonyl chlorides are organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl ring. This functional group imparts a high degree of reactivity, making them invaluable intermediates in modern organic synthesis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of important organic molecules, including sulfonamides, sulfonate esters, and sulfones.
The significance of these products is far-reaching. Sulfonamides, for instance, are a cornerstone of the pharmaceutical industry, forming the structural basis for a multitude of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. nih.gov Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and have applications in the synthesis of complex organic molecules. nih.gov
The specific substitution pattern of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride, with two chloro and two methyl groups on the benzene (B151609) ring, suggests a nuanced reactivity profile. The electron-withdrawing nature of the chlorine atoms is expected to enhance the electrophilicity of the sulfonyl chloride group, potentially leading to increased reactivity. Conversely, the electron-donating methyl groups may have a moderating effect. This unique electronic and steric environment could be exploited to achieve selective transformations that are not possible with simpler, unsubstituted arylsulfonyl chlorides.
Historical and Current Research Trajectories Involving Arylsulfonyl Chlorides
The chemistry of arylsulfonyl chlorides has a rich history, with foundational synthetic methods dating back over a century. One of the earliest and most common methods for their preparation is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. wikipedia.org Another classic approach is a modification of the Sandmeyer reaction, where an aryldiazonium salt is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. wikipedia.orgacs.org
While these traditional methods are still in use, modern research has focused on developing more efficient, milder, and environmentally benign synthetic routes. The limitations of classical methods, such as the use of harsh reagents and the generation of significant waste, have driven the exploration of new catalytic systems. nih.gov
A significant recent development is the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to synthesize arylsulfonyl chlorides. nih.gov These methods offer greater functional group tolerance and allow for the synthesis of complex arylsulfonyl chlorides that are inaccessible through traditional routes. Furthermore, advancements in flow chemistry are being applied to the synthesis of arylsulfonyl chlorides, enabling safer, more scalable, and continuous production processes. mdpi.com
Current research continues to expand the synthetic utility of arylsulfonyl chlorides. They are now used in a wider range of reactions, including as precursors to arylsulfonyl radicals for use in radical cyclization and addition reactions. The development of novel catalysts and reaction conditions is constantly broadening the scope of transformations that can be achieved with this versatile class of compounds.
Identification of Key Research Gaps and Future Outlooks for the Compound
Despite the extensive research into arylsulfonyl chlorides as a class, a significant research gap exists for specifically substituted compounds like this compound. A thorough search of the scientific literature reveals a lack of dedicated studies on its synthesis, reactivity, and potential applications. This absence of information presents a clear opportunity for future research.
Key Research Gaps:
Synthesis: There are no optimized and reported synthetic procedures specifically for this compound. Investigating various synthetic strategies, from classical chlorosulfonation of 1,4-dichloro-2,5-dimethylbenzene to modern catalytic methods, would be a crucial first step.
Characterization: Comprehensive spectroscopic and crystallographic data for this compound are not available. Detailed characterization is essential for confirming its structure and understanding its physical and chemical properties.
Reactivity Studies: The unique substitution pattern of this molecule suggests a potentially interesting reactivity profile. Systematic studies of its reactions with various nucleophiles (amines, alcohols, etc.) would be valuable for establishing its synthetic utility.
Application-Oriented Research: Given the prevalence of sulfonamides in medicinal chemistry, synthesizing a library of derivatives from this compound and screening them for biological activity could lead to the discovery of new therapeutic agents.
Future Outlook:
The future for this compound is one of potential discovery. Its structure, combining both electron-withdrawing and electron-donating groups, makes it an intriguing target for synthetic chemists. Research into this compound could lead to:
New Synthetic Methodologies: The challenges in synthesizing this specific polysubstituted arylsulfonyl chloride could drive the development of new and more general synthetic methods.
Novel Bioactive Molecules: The unique steric and electronic properties of the 2,5-dichloro-3,6-dimethylphenylsulfonyl moiety could impart novel biological activities to its sulfonamide and sulfonate ester derivatives.
Advanced Materials: Arylsulfonyl chlorides can be used in the synthesis of polymers and other materials. The specific properties of this compound could lead to materials with unique thermal or electronic characteristics.
Data Tables
Table 1: General Properties of Arylsulfonyl Chlorides
| Property | Description |
| Functional Group | -SO₂Cl |
| General Reactivity | Electrophilic at the sulfur atom |
| Key Reactions | Nucleophilic substitution with amines (to form sulfonamides), alcohols (to form sulfonate esters), and other nucleophiles. |
| Synthetic Importance | Key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. |
Table 2: Common Synthetic Methods for Arylsulfonyl Chlorides
| Method | Reagents | General Applicability |
| Chlorosulfonation | Arene, Chlorosulfonic Acid | Widely used, but can be harsh and lead to isomeric mixtures. |
| Sandmeyer-type Reaction | Arylamine (via diazonium salt), SO₂, CuCl | Good for specific isomers, avoids harsh acidic conditions. |
| Palladium-Catalyzed Synthesis | Arylboronic acid or other organometallic reagent, SO₂ source, oxidant | Milder conditions, good functional group tolerance, allows for synthesis of complex structures. |
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTUHWBMGWMUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231357 | |
| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854860-52-9 | |
| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854860-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 3,6 Dimethylbenzenesulfonyl Chloride
Precursor Compounds and Retrosynthetic Analysis
A logical retrosynthetic analysis of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride points to 1,4-dichloro-2,5-dimethylbenzene as the most plausible immediate precursor. The key transformation is the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This disconnection simplifies the synthesis to the chlorosulfonation of a pre-functionalized aromatic hydrocarbon.
The synthesis of the precursor, 1,4-dichloro-2,5-dimethylbenzene, can be achieved through the chlorination of p-xylene. This reaction typically employs a Lewis acid catalyst, such as ferric chloride (FeCl₃), to facilitate the electrophilic aromatic substitution of chlorine atoms onto the xylene ring. The reaction conditions can be controlled to favor the formation of the desired 2,5-dichloro isomer.
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Role in Synthesis |
| p-Xylene | Starting material for the precursor synthesis |
| 1,4-Dichloro-2,5-dimethylbenzene | Immediate precursor to the final product |
| Chlorosulfonic acid | Key reagent for introducing the sulfonyl chloride group |
| This compound | Final target compound |
Classical and Contemporary Synthetic Routes to this compound
The primary method for the synthesis of this compound is the direct chlorosulfonation of 1,4-dichloro-2,5-dimethylbenzene. This electrophilic aromatic substitution reaction is a well-established method for the preparation of aryl sulfonyl chlorides. globalspec.compageplace.de
Classical Approach:
The traditional method involves reacting 1,4-dichloro-2,5-dimethylbenzene with an excess of chlorosulfonic acid (ClSO₃H). globalspec.com The reaction is typically carried out at elevated temperatures to ensure the completion of the reaction. The use of excess chlorosulfonic acid helps to drive the equilibrium towards the formation of the sulfonyl chloride. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which leads to the precipitation of the crude product. The solid product can then be collected by filtration and purified, often by recrystallization from a suitable solvent.
A general representation of this reaction is as follows:
C₆H₂(CH₃)₂Cl₂ + 2 ClSO₃H → C₆H(CH₃)₂Cl₂SO₂Cl + H₂SO₄ + HCl
Contemporary Modifications:
Modern variations of this synthesis may involve the use of co-reagents to improve yield and selectivity. For instance, the addition of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the reaction mixture can facilitate the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride. Some patented methods for the synthesis of related aryl sulfonyl chlorides suggest the use of a mixture of chlorosulfonic acid and sulfur trioxide (SO₃) to enhance the reactivity of the sulfonating agent.
Optimization Strategies for Yield, Purity, and Scalability in Synthesis
Optimizing the synthesis of this compound is crucial for improving its efficiency and making it viable for larger-scale production. Key parameters that can be adjusted include reaction temperature, reaction time, and the stoichiometry of the reactants.
Table 2: Parameters for Optimization of Chlorosulfonation
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts, such as sulfones. | A careful study of the temperature profile should be conducted to find the optimal balance between reaction rate and selectivity. Stepwise heating may also be employed. |
| Reaction Time | Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long times can lead to product degradation. | The progress of the reaction should be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Stoichiometry | The molar ratio of chlorosulfonic acid to the aromatic precursor is a critical factor. An insufficient amount will lead to low conversion, while a large excess can complicate the work-up and increase waste. | A design of experiments (DoE) approach can be used to systematically vary the stoichiometry and identify the optimal ratio for maximizing the yield of the desired product. |
| Purification Method | The purity of the final product is highly dependent on the purification method. Recrystallization is a common technique, and the choice of solvent is crucial. | A screening of different solvents and solvent mixtures should be performed to identify the system that provides the best balance between high recovery and effective removal of impurities. Column chromatography can also be considered for higher purity. |
For scalability, transitioning from a batch process to a continuous flow setup can offer significant advantages in terms of safety, control over reaction parameters, and consistent product quality. researchgate.net
Implementation of Sustainable and Green Chemistry Principles in its Preparation
Traditional methods for the synthesis of sulfonyl chlorides often involve the use of hazardous reagents and generate significant amounts of acidic waste, making them environmentally challenging. sigmaaldrich.com The application of green chemistry principles can help to mitigate these issues.
Alternative Reagents and Catalysts:
Several greener alternatives to the classical chlorosulfonation reagents have been explored. These include:
N-Chlorosuccinimide (NCS): In combination with a suitable sulfur source, NCS can be used as a milder and more selective chlorinating agent. globalspec.com
Oxidative Chlorination: Methods involving the oxidation of corresponding thiols or disulfides in the presence of a chloride source offer an alternative route that can sometimes be performed under milder and more environmentally friendly conditions.
Solid Acid Catalysts: The use of solid acid catalysts could potentially replace the need for large excesses of corrosive liquid acids, simplifying the work-up and reducing waste.
Solvent Selection and Waste Reduction:
The choice of solvent is another important aspect of green chemistry. Whenever possible, the use of hazardous chlorinated solvents should be avoided in favor of more benign alternatives. Furthermore, developing processes that minimize the generation of waste is a key goal. This can be achieved by optimizing reaction conditions to maximize atom economy and by developing methods for the recycling of reagents and catalysts.
One approach to reduce waste is to use a stoichiometric amount of the chlorosulfonating agent and to find ways to recycle the resulting sulfuric acid. Additionally, the development of solvent-free reaction conditions is a highly desirable goal from a green chemistry perspective.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Reactivity Profiles and Mechanistic Investigations of 2,5 Dichloro 3,6 Dimethylbenzenesulfonyl Chloride
Electrophilic and Nucleophilic Reactivity at the Sulfonyl Chloride Moiety
Detailed studies on the electrophilic and nucleophilic characteristics of the sulfonyl chloride group in this specific compound, including quantitative data, are not available.
Reaction Pathways Involving Aromatic Ring Functionalization
Specific examples and mechanistic studies of electrophilic or nucleophilic aromatic substitution on the 2,5-dichloro-3,6-dimethylbenzene ring of this compound have not been documented in the searched literature.
Detailed Kinetic and Thermodynamic Studies of Reactions
No kinetic data, such as rate constants, activation energies, or thermodynamic parameters like enthalpy and entropy of reaction for any specific transformation of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride, could be located.
Elucidation of Reaction Mechanisms via Experimental and Computational Approaches
There is no evidence of specific experimental (e.g., isotopic labeling, intermediate trapping) or computational (e.g., DFT calculations) studies aimed at elucidating the reaction mechanisms of this compound.
Derivatization and Functionalization Strategies Employing 2,5 Dichloro 3,6 Dimethylbenzenesulfonyl Chloride
Synthesis of Sulfonyl Amides and Related Nitrogen-Containing Derivatives
The reaction of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride with primary and secondary amines is a fundamental method for the synthesis of the corresponding N-substituted sulfonamides. This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is a cornerstone of sulfonamide synthesis.
The general reaction proceeds as follows:
Reaction with Primary Amines: this compound reacts with primary amines (R-NH₂) to yield N-alkyl- or N-arylsulfonamides. The reaction is generally efficient and tolerates a wide range of functional groups on the amine.
Reaction with Secondary Amines: Similarly, secondary amines (R₂NH) react to form N,N-disubstituted sulfonamides. The steric hindrance from both the sulfonyl chloride and the secondary amine can influence the reaction rate.
The synthesis of sulfonamides is often carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, with a base like triethylamine (B128534) or pyridine.
Table 1: Illustrative Synthesis of Sulfonamides from this compound
| Amine Reactant | Product | Reaction Conditions |
| Aniline | N-phenyl-2,5-dichloro-3,6-dimethylbenzenesulfonamide | Pyridine, 0 °C to rt |
| Diethylamine | N,N-diethyl-2,5-dichloro-3,6-dimethylbenzenesulfonamide | Triethylamine, CH₂Cl₂, rt |
| Benzylamine | N-benzyl-2,5-dichloro-3,6-dimethylbenzenesulfonamide | NaOH (aq), Schotten-Baumann |
Detailed research findings on analogous, less substituted sulfonyl chlorides, such as 2,5-dichlorobenzenesulfonyl chloride, have demonstrated the broad applicability of this reaction in preparing diverse sulfonamide libraries for various applications, including medicinal chemistry. For instance, the reaction of 2,5-dichlorobenzenesulfonyl chloride with different aminobenzoxazoles has been explored to create compounds with potential biological activity.
Formation of Sulfonyl Esters, Hydrazides, and Other Oxygen/Nitrogen Nucleophile Adducts
Beyond amines, this compound is expected to react with other oxygen and nitrogen nucleophiles to form a variety of derivatives.
Sulfonyl Esters: The reaction with alcohols or phenols in the presence of a base yields sulfonyl esters (sulfonates). This reaction is analogous to the formation of carboxylic esters from acyl chlorides. The stability of the resulting sulfonate ester is dependent on the nature of the alcohol or phenol.
Sulfonyl Hydrazides: Reaction with hydrazine (B178648) or its derivatives produces sulfonyl hydrazides. These compounds are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction and the synthesis of various heterocyclic compounds.
Table 2: Formation of Various Derivatives from this compound
| Nucleophile | Product Class | Illustrative Product |
| Methanol | Sulfonyl Ester | Methyl 2,5-dichloro-3,6-dimethylbenzenesulfonate |
| Phenol | Sulfonyl Ester | Phenyl 2,5-dichloro-3,6-dimethylbenzenesulfonate |
| Hydrazine | Sulfonyl Hydrazide | 2,5-Dichloro-3,6-dimethylbenzenesulfonohydrazide |
| Phenylhydrazine | Substituted Sulfonyl Hydrazide | N'-phenyl-2,5-dichloro-3,6-dimethylbenzenesulfonohydrazide |
The general reactivity pattern of sulfonyl chlorides suggests that reactions with stronger nucleophiles will proceed more readily. The steric hindrance provided by the two methyl groups ortho to the sulfonyl chloride group might necessitate more forcing reaction conditions compared to less substituted analogs.
Regioselective and Stereoselective Functionalization of the Aromatic Nucleus
The existing substituents on the aromatic ring of this compound direct the position of any further functionalization. The two methyl groups are activating and ortho-, para-directing, while the two chlorine atoms are deactivating but also ortho-, para-directing. The sulfonyl chloride group is a strong deactivating and meta-directing group.
Given the current substitution pattern, the only available position for electrophilic aromatic substitution is the C4 position. However, the cumulative deactivating effect of the two chlorine atoms and the sulfonyl chloride group, combined with the steric hindrance from the adjacent methyl and chloro groups, would likely make electrophilic substitution challenging.
Strategies for functionalization might involve:
Metal-halogen exchange: Lithiation at one of the C-Cl positions followed by quenching with an electrophile could be a potential route, although regioselectivity between the two chlorine atoms would be a key challenge.
Directed ortho-metalation: While the sulfonyl chloride itself is not a directing group for this purpose, conversion to a sulfonamide could enable directed ortho-metalation at the C4 position, guided by the sulfonamide nitrogen.
Currently, there is a lack of specific published research on the regioselective and stereoselective functionalization of the this compound nucleus. Research on related substituted aromatic systems suggests that such transformations would require carefully optimized conditions to achieve the desired selectivity.
Exploration of Novel Sulfonyl Derivatives and Their Chemical Utility
The exploration of novel derivatives from this compound opens avenues for new chemical entities with potentially useful properties. The highly substituted and electronically modified aromatic ring could impart unique characteristics to the resulting molecules.
Potential areas for the exploration of novel derivatives include:
Heterocyclic Synthesis: Sulfonamides and sulfonyl hydrazides derived from this sulfonyl chloride can serve as precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles.
Catalysis: The sterically demanding nature of the 2,5-dichloro-3,6-dimethylphenylsulfonyl group could be exploited in the design of chiral ligands or catalysts where steric bulk is a crucial parameter for controlling stereoselectivity.
Materials Science: The introduction of this bulky and rigid sulfonyl group into polymer backbones or organic materials could influence their physical and chemical properties, such as thermal stability and solubility.
The chemical utility of derivatives would stem from the combination of the reactive sulfonyl center and the unique substitution pattern of the aromatic ring. However, without specific experimental data, the full potential of these novel derivatives remains a subject for future research.
Advanced Spectroscopic and Crystallographic Elucidation of 2,5 Dichloro 3,6 Dimethylbenzenesulfonyl Chloride and Its Derivatives
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
The core aromatic structure is a derivative of 1,4-dichloro-2,5-dimethylbenzene (also known as 2,5-dichloro-p-xylene). In this parent symmetric molecule, ¹³C NMR spectroscopy shows three distinct signals, corresponding to the two methyl carbons, the two chlorine-bearing aromatic carbons, and the two hydrogen-bearing aromatic carbons.
Upon introduction of the sulfonyl chloride (-SO₂Cl) group at one of the hydrogen-bearing positions, the symmetry of the aromatic ring is broken. This would result in a more complex NMR spectrum with eight distinct carbon signals. The chemical shifts (δ) can be predicted based on substituent effects. The carbon atom directly bonded to the sulfur (C-S) would be significantly deshielded. Similarly, the two methyl groups and the two chlorine-bearing carbons would become chemically non-equivalent.
In the ¹H NMR spectrum, the single remaining aromatic proton would likely appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The two methyl groups, now in different chemical environments, would be expected to produce two distinct singlets, likely in the range of δ 2.0-2.7 ppm.
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the aromatic proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings, for instance, between the methyl protons and the aromatic carbons, and between the aromatic proton and adjacent carbons. This would be crucial for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of the methyl groups to the sulfonyl chloride moiety, offering clues about the preferred rotational conformation around the C-S bond.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 2,5-Dichloro-3,6-dimethylbenzenesulfonyl Chloride This table is a prediction based on known substituent effects and data from analogous compounds.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C-S | 140-145 | Ar-H | 7.8-8.2 |
| C-Cl (adjacent to C-S) | 135-140 | -CH₃ (adjacent to C-S) | 2.5-2.7 |
| C-CH₃ (adjacent to C-S) | 133-138 | -CH₃ (meta to C-S) | 2.2-2.4 |
| C-H | 130-135 | ||
| C-Cl (meta to C-S) | 128-133 | ||
| C-CH₃ (meta to C-S) | 126-131 | ||
| -CH₃ (adjacent to C-S) | 18-22 | ||
| -CH₃ (meta to C-S) | 16-20 |
Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Packing Arrangements
Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the title sulfonyl chloride is not published, the structure of a key derivative, 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide , has been determined, offering critical insights into the molecular geometry of the 2,5-dichlorobenzenesulfonyl moiety.
In this derivative, the sulfur atom adopts a distorted tetrahedral geometry, which is characteristic of sulfonamides. The largest bond angle around the sulfur is the O-S-O angle, at 119.69(9)°. The dihedral angle between the 2,5-dichlorinated benzene (B151609) ring and the 2,3-dimethylphenyl ring is 62.21(7)°. The C-S-N-C linkage displays a gauche conformation, with a torsion angle of 60.22(17)°.
Table 2: Selected Bond Lengths and Angles for the 2,5-Dichlorobenzenesulfonyl Moiety in a Sulfonamide Derivative Data from the crystal structure of 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide.
| Bond/Angle | Value |
|---|---|
| O=S=O Angle | 119.69(9) ° |
| C(aromatic)-S-N Angle | 106-108 ° (Typical) |
| O=S-N Angle | 105-107 ° (Typical) |
| O=S-C(aromatic) Angle | 107-109 ° (Typical) |
| C-S-N-C Torsion Angle | 60.22(17) ° |
High-Resolution Mass Spectrometry for Product Elucidation and Mechanistic Evidence
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating fragmentation pathways, which can provide structural information and mechanistic evidence.
For aromatic sulfonyl chlorides, electron impact (EI) mass spectrometry typically reveals several characteristic fragmentation patterns. The molecular ion (M⁺) is often observed, and its isotopic pattern would be distinctive for a compound containing three chlorine atoms (two on the ring, one on the sulfonyl group).
Common fragmentation pathways for arylsulfonyl chlorides and related sulfonamides include:
Loss of Chlorine Radical: The cleavage of the S-Cl bond is a common initial fragmentation, leading to the formation of an arylsulfonyl cation [ArSO₂]⁺.
Loss of Sulfur Dioxide: A subsequent or alternative fragmentation involves the elimination of SO₂ (64 Da). In the case of arylsulfonyl chlorides, this can lead to an aryl cation [Ar]⁺ after initial loss of the entire -SO₂Cl group, or it can occur from the [ArSO₂]⁺ fragment. Studies on aromatic sulfonamides have shown that electron-withdrawing groups, such as chlorine, on the aromatic ring can promote this SO₂ extrusion. nih.gov
Formation of Rearrangement Ions: Intramolecular rearrangements can occur in the gas phase. For example, migration of an aryl or alkyl group from sulfur to oxygen can precede fragmentation.
For this compound (calculated exact mass ≈ 279.93 Da for ³⁵Cl isotopes), HRMS would allow for the confident identification of these fragments by providing their precise elemental compositions.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 279.93 | [M]⁺ | C₈H₇Cl₃O₂S⁺ |
| 244.96 | [M - Cl]⁺ | C₈H₇Cl₂O₂S⁺ |
| 215.98 | [M - SO₂]⁺ (less common) | C₈H₇Cl₃S⁺ |
| 180.99 | [M - Cl - SO₂]⁺ | C₈H₇Cl₂⁺ |
| 99 (weak) | [SO₂Cl]⁺ | ClO₂S⁺ |
| 64 | [SO₂]⁺ | O₂S⁺ |
Historical and Methodological Developments in Benzenesulfonyl Chloride Chemistry with Focus on 2,5 Dichloro 3,6 Dimethylbenzenesulfonyl Chloride
Evolution of Synthetic Strategies for Arylsulfonyl Chlorides
The synthesis of arylsulfonyl chlorides has evolved significantly from harsh, classical methods to milder, more versatile modern techniques. This progression has expanded the range of accessible molecules, allowing for the preparation of highly functionalized and complex structures.
Classical Methods
The earliest and most direct industrial methods for synthesizing arylsulfonyl chlorides involved aggressive reagents and conditions. Two primary approaches dominated the field for decades:
Electrophilic Aromatic Substitution (EAS) with Chlorosulfonic Acid : This is a traditional and widely used method for producing simple arylsulfonyl chlorides. nih.gov An aromatic compound, such as benzene (B151609) or a derivative, is treated directly with an excess of chlorosulfonic acid. wikipedia.orgwikipedia.org The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the aromatic ring. nih.gov While effective for simple arenes, this method suffers from significant limitations. The highly acidic conditions are incompatible with many sensitive functional groups, and the regioselectivity is dictated by the existing substituents on the aromatic ring, making it difficult to synthesize specific isomers. nih.gov For instance, producing a specific polysubstituted compound like 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride via this route would be challenging due to competing isomeric products.
Oxidative Chlorination of Organosulfur Compounds : This approach involves the oxidation of sulfur-containing precursors like thiols or disulfides in the presence of a chlorinating agent. nih.gov Reagents such as aqueous chlorine, thionyl chloride (SOCl₂), or sulfuryl chloride (SO₂Cl₂) have been used. nih.gov Like EAS, this method often requires harsh conditions and hazardous reagents. nih.gov
Modern Synthetic Developments
To overcome the limitations of classical methods, chemists have developed milder and more selective strategies.
Sandmeyer-Type Reactions : A significant advancement was the adaptation of the Sandmeyer reaction. acs.org In this approach, an arylamine (aniline) is first converted to a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the corresponding arylsulfonyl chloride. wikipedia.orgacs.org This method offers better control over regiochemistry, as the starting amine dictates the position of the sulfonyl chloride group. Recent improvements use stable sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and can be performed in aqueous conditions, enhancing the safety and environmental profile of the synthesis. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions : The advent of transition metal catalysis revolutionized the synthesis of arylsulfonyl chlorides. nih.gov Researchers developed a palladium-catalyzed method that couples arylboronic acids with a sulfur-containing partner. This approach exhibits excellent functional group tolerance and allows for the synthesis of complex arylsulfonyl chlorides under mild conditions, which would be inaccessible through traditional routes. nih.gov The ability to precisely construct carbon-sulfur bonds using catalysis represents a major leap forward in sulfonamide and sulfonyl chloride synthesis. nih.gov
| Method | Reagents | Conditions | Advantages | Limitations |
| Electrophilic Aromatic Substitution | Arene, Chlorosulfonic Acid | Harsh, acidic | Direct, cost-effective for simple arenes | Poor functional group tolerance, regioselectivity issues |
| Oxidative Chlorination | Thiol/Disulfide, Chlorine source | Often harsh | Utilizes different precursors | Use of hazardous reagents, harsh conditions |
| Sandmeyer-Type Reaction | Arylamine, NaNO₂, SO₂, Copper catalyst | Mild | Good regiochemical control, milder conditions | Requires amine precursor, potential side reactions |
| Palladium-Catalyzed Coupling | Arylboronic Acid, Sulfur source, Pd catalyst | Mild | Excellent functional group tolerance, high selectivity | Catalyst cost, optimization required |
Landmark Discoveries and Influential Research Contributions
The field of benzenesulfonyl chloride chemistry has been shaped by several key discoveries that expanded their synthetic utility.
One of the earliest and most impactful contributions was the Hinsberg Test , which utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. wikipedia.org The reaction of the sulfonyl chloride with an amine forms a sulfonamide. The properties of the resulting sulfonamide (its solubility in alkali) reveal the nature of the starting amine. This simple test became a cornerstone of qualitative organic analysis.
A major methodological breakthrough was the Meerwein reaction , which established the use of diazonium salts for arylsulfonylation. acs.org This Sandmeyer-type reaction provided a reliable pathway to arylsulfonyl chlorides from readily available anilines, offering a significant improvement in regiochemical control compared to direct chlorosulfonation of arenes. acs.orgresearchgate.net More recent work has focused on making this process more practical and environmentally friendly by using stable SO₂ surrogates and aqueous reaction media, demonstrating the continued evolution of this landmark discovery. researchgate.net
In the modern era, the development of palladium-catalyzed sulfonylation represents another landmark achievement. nih.gov Traditional methods were often incompatible with the synthesis of complex molecules due to their harshness. The introduction of palladium catalysts enabled the formation of C–S bonds under mild conditions with high functional group tolerance. nih.gov This allows for the late-stage introduction of the sulfonyl chloride moiety into complex molecular scaffolds, a critical capability in medicinal chemistry and materials science. While palladium catalysts are often used to cleave the C–S bond in desulfonylation reactions, specific ligand and system designs have enabled the reverse process, promoting the formation of the desired arylsulfonyl chloride group. nih.gov
Broader Impact on Specific Areas of Synthetic Organic Chemistry
Arylsulfonyl chlorides, including complex derivatives like this compound, are versatile building blocks whose impact spans multiple areas of organic chemistry.
Medicinal Chemistry and Agrochemicals
The most significant application of arylsulfonyl chlorides is in the synthesis of sulfonamides (R-SO₂-NR'₂). This functional group is a key pharmacophore found in a vast number of therapeutic agents. The discovery of sulfa drugs in the 1930s, the first class of commercially available antibiotics, was a direct result of sulfonamide chemistry and marked the beginning of the antibiotic era. nih.gov Today, the sulfonamide motif is present in diuretics, anti-diabetic drugs, anti-convulsants, and anti-inflammatory agents. The ability to synthesize diverse arylsulfonyl chlorides is crucial for generating libraries of novel sulfonamides for drug discovery. researchgate.netechemcom.com
Protecting Group Chemistry
The sulfonyl group is widely used for the protection of amines, alcohols, and other functional groups. Reagents like p-toluenesulfonyl chloride (tosyl chloride) and benzenesulfonyl chloride react with amines to form stable sulfonamides that are resistant to a wide range of reaction conditions. researchgate.net This stability allows chemists to perform transformations on other parts of a complex molecule without affecting the protected amine. The protecting group can later be removed under specific conditions.
Synthesis of Sulfones and Sulfonate Esters
Arylsulfonyl chlorides are precursors to other important functional groups.
Sulfones (R-SO₂-R') : They react with arenes via the Friedel-Crafts reaction to form diaryl sulfones. wikipedia.org
Sulfonate Esters (R-SO₃-R') : Their reaction with alcohols produces sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in synthesis.
Cross-Coupling and Click Chemistry
In more recent applications, arylsulfonyl halides have found use in modern synthetic reactions. For instance, arylsulfonyl chlorides can be used in palladium-catalyzed reactions not just for their formation, but also as coupling partners where the -SO₂Cl group is transformed into another functionality. rsc.org Furthermore, sulfonyl fluorides, which can be prepared from sulfonyl chlorides, have emerged as important reagents in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for rapidly connecting molecular fragments. researchgate.net
| Application Area | Key Transformation | Resulting Product/Use | Significance |
| Medicinal Chemistry | Reaction with amines | Sulfonamides | Core of many drugs (e.g., antibiotics, diuretics) |
| Protecting Groups | Reaction with amines/alcohols | Stable sulfonamides/sulfonates | Protection of sensitive functional groups during synthesis |
| Intermediate Synthesis | Friedel-Crafts with arenes | Diaryl sulfones | Building blocks for polymers and fine chemicals |
| Intermediate Synthesis | Reaction with alcohols | Sulfonate esters | Creation of excellent leaving groups for subsequent reactions |
| Modern Synthesis | Cross-coupling reactions | C-C or C-N bond formation | Versatile coupling partners |
| Click Chemistry | Conversion to sulfonyl fluoride | SuFEx reactions | Rapid and efficient molecular assembly |
Emerging Research Directions and Future Innovations Pertaining to 2,5 Dichloro 3,6 Dimethylbenzenesulfonyl Chloride
Development of Unconventional and Catalyst-Free Synthetic Approaches
There is currently no published research detailing unconventional or catalyst-free synthetic methods specifically for 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride. Standard synthetic routes for analogous aryl sulfonyl chlorides typically involve the chlorosulfonation of the corresponding substituted benzene (B151609). However, investigations into greener, more efficient, or atom-economical pathways for this particular molecule have not been reported in the accessible scientific literature. The development of such methods would be a valuable contribution to synthetic chemistry.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Detailed studies on the novel reactivity of this compound are not present in the current body of scientific literature. While sulfonyl chlorides are a well-established class of reagents, often used in the formation of sulfonamides and sulfonates, any unique reactivity imparted by the specific substitution pattern of this compound (two chlorine atoms and two methyl groups) has not been explored or documented. Research into its participation in unconventional coupling reactions, cycloadditions, or as a precursor for unique heterocyclic systems has not been reported.
Integration into Supramolecular Chemistry or Advanced Materials Precursors
There is no available research to suggest that this compound has been utilized as a component in supramolecular chemistry or as a precursor for advanced materials. The potential for its rigid, substituted aromatic core to be incorporated into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or functional polymers remains an unexplored area of materials science.
Designing Next-Generation Reagents and Intermediates Based on its Core Structure
The design and synthesis of next-generation reagents or key intermediates derived from this compound is not a topic that has been addressed in published research. The potential to leverage its specific steric and electronic properties to create novel catalysts, ligands, or specialized building blocks for complex molecule synthesis has not been investigated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride in laboratory settings?
- Methodology :
- Sulfonation : Start with 2,5-dichloro-3,6-dimethylbenzene via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Purification : Isolate the product via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted starting materials.
- Validation : Confirm purity using melting point analysis and thin-layer chromatography (TLC).
- Key Considerations : Monitor reaction exothermicity to prevent decomposition.
Q. How should researchers handle and store this compound to mitigate hydrolysis and degradation?
- Methodology :
- Storage : Under dry inert gas (argon/nitrogen) in sealed, moisture-resistant containers. Use desiccants like molecular sieves .
- Handling : Perform reactions in anhydrous solvents (e.g., dried dichloromethane) and under inert atmospheres using Schlenk lines or gloveboxes.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Elemental Analysis : Validate chlorine and sulfur content (±0.3% deviation).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.0 for C₈H₆Cl₂O₂S) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?
- Methodology :
- Design of Experiments (DoE) : Apply a fractional factorial design to test variables (temperature, reagent stoichiometry, reaction time). Use response surface methodology (RSM) to identify optimal conditions .
- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >95% yield .
- Tools : Software like Minitab or JMP for regression analysis.
Q. How can computational chemistry predict reaction pathways for derivatives of this compound?
- Methodology :
- Quantum Mechanics : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model sulfonation transition states and activation barriers .
- Reaction Path Search : Use GRRM or AFIR algorithms to explore intermediates and side reactions .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).
Q. How to resolve contradictions in reported reactivity data (e.g., conflicting solubility or stability profiles)?
- Methodology :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., humidity-controlled environments) .
- Cross-Validation : Combine HPLC (for purity) with differential scanning calorimetry (DSC) to assess thermal stability .
- Meta-Analysis : Use systematic literature reviews to identify environmental factors (e.g., trace moisture) causing discrepancies.
Applications in Academic Research
Q. What role does this compound play in synthesizing sulfonamide-based bioactive molecules?
- Methodology :
- Sulfonylation : React with amines (e.g., aniline derivatives) in pyridine to form sulfonamides. Monitor progress via TLC (Rf shift).
- Case Study : Used to synthesize antimicrobial agents with IC₅₀ values <10 µM in bacterial assays .
Q. Can this compound act as a reagent in enzyme activity assays?
- Methodology :
- Kinetic Assays : Employ in one-step chromogenic systems (e.g., 5′-nucleotidase detection via UV-Vis absorbance at 405 nm) .
- Optimization : Adjust pH (6.5–7.5) and temperature (25–37°C) to enhance assay sensitivity.
Data Contradiction Analysis
Q. How to address variability in reported melting points (e.g., ±5°C differences)?
- Methodology :
- Recrystallization : Use solvent systems (e.g., ethyl acetate/hexane) to isolate polymorphs.
- DSC Analysis : Compare thermograms to identify crystalline vs. amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
